2-Amino-4-iminothiazole
Overview
Description
2-Amino-4-iminothiazole is a heterocyclic compound featuring a thiazole core. It is a sulfur- and nitrogen-containing compound, which makes it a significant structure in medicinal chemistry. This compound is known for its diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
2-Amino-4-iminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound acts as a ligand of estrogen receptors and affords a new group of adenosine receptor antagonists .
Mode of Action
this compound derivatives have been shown to act as antagonists against the target enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme is involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls, making it a promising target for antimicrobial agents .
Biochemical Pathways
It is known that the compound has a broad pharmacological spectrum, with activities including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . It is also known to inhibit the in vivo growth of Xanthomonas, a genus of Proteobacteria, and has schistosomicidal and anthelmintic properties .
Pharmacokinetics
It is known that the compound has been used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Result of Action
The result of the action of this compound is the inhibition of the growth of a wide range of human cancerous cell lines . It also exhibits significant antibacterial and antifungal potential .
Biochemical Analysis
Biochemical Properties
2-Amino-4-iminothiazole plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit cyclin-dependent kinase 5 (CDK5), an enzyme involved in the regulation of the cell cycle . This inhibition can lead to the modulation of cell proliferation and apoptosis. Additionally, this compound has been found to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This interaction disrupts the synthesis of the bacterial cell wall, leading to antibacterial effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. By inhibiting this pathway, this compound can reduce cell viability and promote cell death. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound binds to the active site of CDK5, preventing its interaction with substrates and thereby inhibiting its activity . This binding interaction is facilitated by the unique structure of this compound, which allows it to fit into the enzyme’s active site. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of this compound, reducing its efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with continuous exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of this compound in the liver and kidneys, leading to cellular damage . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can interact with intracellular transporters that facilitate its movement to specific cellular compartments . This localization is crucial for the compound’s activity, as it allows this compound to reach its target enzymes and proteins. Additionally, binding proteins can sequester this compound, affecting its distribution and accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, phosphorylation of this compound can facilitate its transport to the nucleus, where it can modulate gene expression . The precise localization of this compound within the cell is critical for its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-iminothiazole can be synthesized through various methods. One common method involves the condensation of thiourea with an alpha-halo ketone. Another method includes the reaction of paraldehyde, thiourea, and sulfuryl chloride . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-iminothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and thiazole-based heterocycles .
Scientific Research Applications
2-Amino-4-iminothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for treating cancer, infections, and inflammatory diseases.
Industry: It is used in the development of agrochemicals and dyes
Comparison with Similar Compounds
- 2-Aminothiazole
- 4-Aminothiazole
- 2-Iminothiazole
Comparison: 2-Amino-4-iminothiazole is unique due to its dual functional groups (amino and imino) on the thiazole ring, which confer distinct reactivity and biological activities. Compared to 2-Aminothiazole, it exhibits enhanced antimicrobial and anticancer properties. The presence of the imino group also allows for additional hydrogen bonding interactions, making it a versatile scaffold in drug design .
Properties
IUPAC Name |
2-imino-5H-1,3-thiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDYEEAGRWEWJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=N)S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180880 | |
Record name | 2-Amino-4-iminothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26246-29-7 | |
Record name | 2-Amino-4-iminothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-iminothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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